

Dipalmitelaidin CAS number and molecular weight

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Compound of Interest

Compound Name: *Dipalmitelaidin*

Cat. No.: *B3026124*

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An In-depth Technical Guide to **Dipalmitelaidin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitelaidin, a diacylglycerol featuring two palmitelaidic acid moieties, is a lipid of interest in biochemical and metabolic research. This document provides a comprehensive overview of its chemical properties, analytical methodologies, and inferred biological activities based on its structural components. While direct experimental data on **Dipalmitelaidin** is limited, this guide synthesizes information on diacylglycerols and trans-fatty acids to postulate its potential roles in cellular signaling and metabolic pathways.

Chemical and Physical Properties

Dipalmitelaidin is structurally defined as a glycerol molecule esterified with two palmitelaidic acid chains, which are 16-carbon monounsaturated trans-fatty acids. The most common isomer is 1,3-**Dipalmitelaidin**.

Table 1: Physicochemical Properties of 1,3-**Dipalmitelaidin**

Property	Value	Reference(s)
CAS Number	372490-69-2	[1]
Molecular Formula	C35H64O5	[1]
Molecular Weight	564.88 g/mol	[1]
Synonyms	1,3-Di(trans-9-hexadecenoyl)glycerol	N/A
Purity	>99% (commercially available)	[1]
Physical State	Solid at room temperature	N/A

Experimental Protocols

Synthesis of 1,3-Dipalmitelaidin

The synthesis of 1,3-diacylglycerols like **Dipalmitelaidin** can be achieved through enzymatic esterification, which offers high regioselectivity. The following protocol is a representative method adapted from procedures for synthesizing similar 1,3-diacylglycerols.[1]

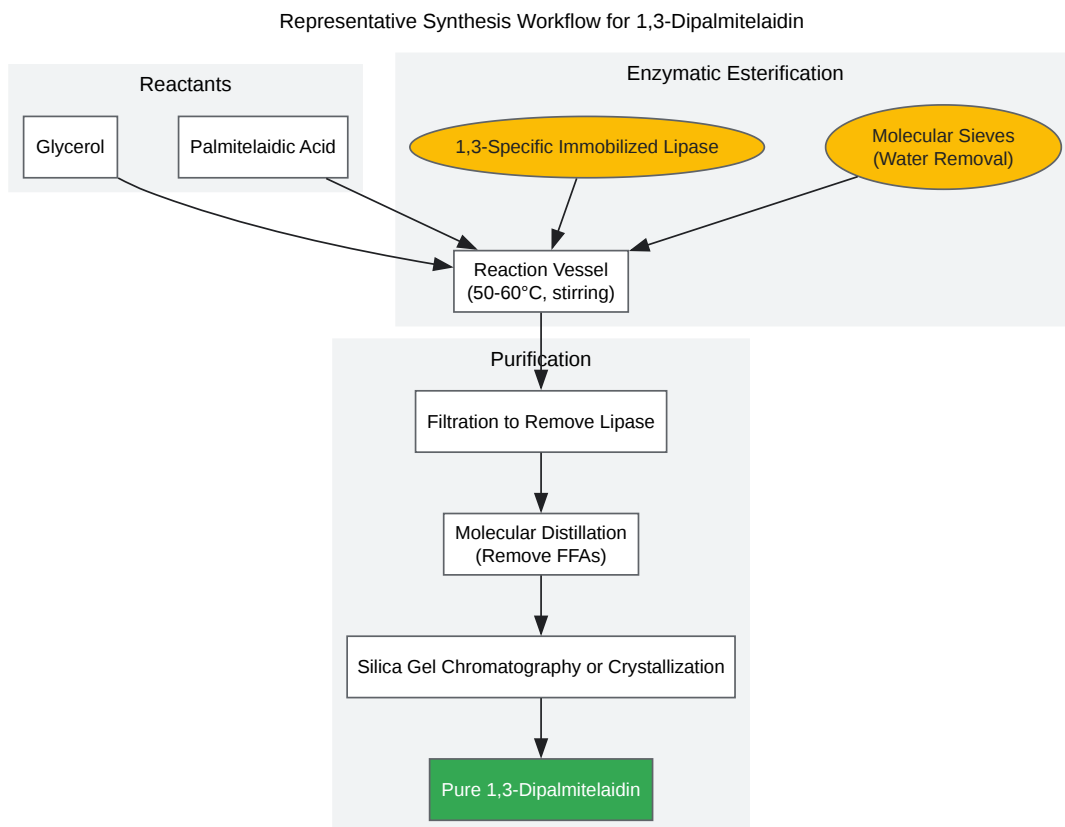
Objective: To synthesize 1,3-**Dipalmitelaidin** via lipase-catalyzed esterification of glycerol with palmitelaidic acid.

Materials:

- Glycerol
- Palmitelaidic acid
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Solvent (e.g., hexane, or solvent-free system)
- Molecular sieves (for water removal)
- Silica gel for purification

Procedure:

- **Reaction Setup:** In a reaction vessel, combine glycerol and palmitelaidic acid in a 1:2 molar ratio.
- **Enzyme Addition:** Add the immobilized lipase, typically at 5-10% of the total substrate weight.
- **Water Removal:** Add molecular sieves to the mixture to remove water produced during the esterification, which drives the reaction towards product formation.
- **Incubation:** The reaction is carried out at a controlled temperature (e.g., 50-60°C) with constant stirring. The reaction progress is monitored over several hours by analyzing aliquots.
- **Reaction Termination:** Once the desired conversion is achieved, the enzyme is removed by filtration.
- **Purification:** The product mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols, is purified. This can be achieved by molecular distillation to remove free fatty acids, followed by crystallization or silica gel chromatography to isolate the 1,3-**Dipalmitelaidin**.



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Caption: Enzymatic synthesis of 1,3-**Dipalmitelaidin**.

Analytical Methods for Dipalmitelaidin Isomers

The analysis of diacylglycerol isomers is crucial for quality control and experimental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Objective: To separate and identify 1,2- and 1,3-**Dipalmitelaidin** isomers.

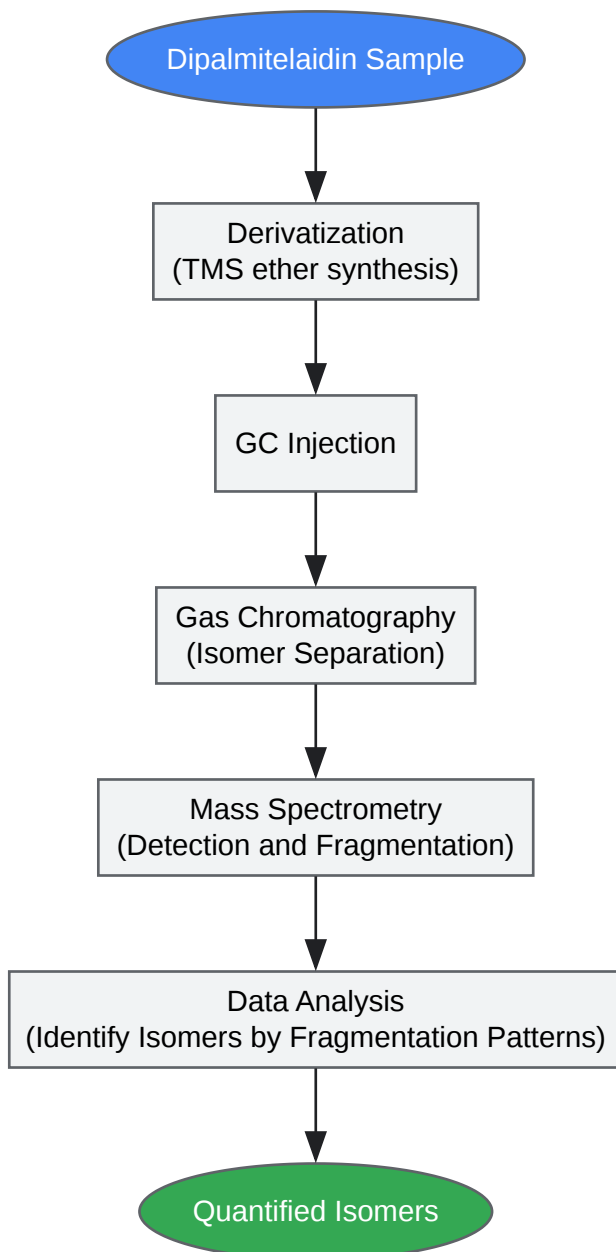
Materials:

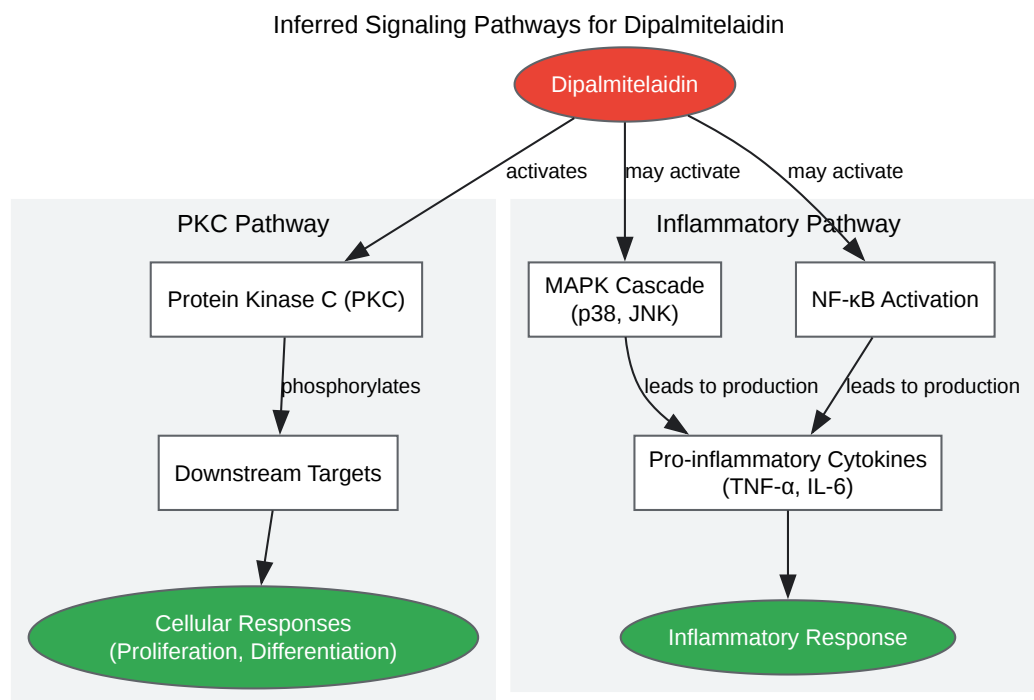
- **Dipalmitelaidin** sample
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Organic solvent (e.g., hexane)
- GC-MS system with a suitable capillary column (e.g., a polar cyanosilicone column)

Procedure:

- **Derivatization:** The hydroxyl group of **Dipalmitelaidin** is derivatized to a trimethylsilyl (TMS) ether to increase its volatility for GC analysis. This is achieved by reacting the sample with a silylating agent.
- **GC Separation:** The derivatized sample is injected into the GC system. The isomers are separated based on their different boiling points and interactions with the stationary phase of the column.
- **MS Detection and Identification:** As the separated isomers elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is used to fragment the molecules. The resulting fragmentation patterns are characteristic of the 1,2- and 1,3-isomers, allowing for their unambiguous identification. Key diagnostic ions can help distinguish between the positional isomers.

Analytical Workflow for Dipalmitelaidin Isomers





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References

- 1. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

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